molecular formula C20H12N2O4 B2877232 4,5-bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile CAS No. 113656-52-3

4,5-bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile

Cat. No.: B2877232
CAS No.: 113656-52-3
M. Wt: 344.326
InChI Key: GQKQXDFOTNNCDV-WSDLNYQXSA-N
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Description

The compound 4,5-bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile is a furan-3-carbonitrile derivative featuring a trisubstituted furan core. Its structure includes:

  • 4,5-bis(furan-2-yl) groups: Two furan rings at positions 4 and 5 of the central furan, contributing π-conjugation and electron-rich properties.
  • 2-[(E)-(2-hydroxyphenyl)methylideneamino] group: An (E)-configured Schiff base (imine) at position 2, formed via condensation of an amine and aldehyde.
  • 3-carbonitrile group: A nitrile substituent at position 3, influencing electronic properties and reactivity.

While direct synthesis data for this compound are absent in the provided evidence, related furan-carbonitrile derivatives (e.g., 2-amino-4,5-bis(furan-2-yl)furan-3-carbonitrile, CAS 24386-17-2) are commercially available and share structural similarities .

Properties

IUPAC Name

4,5-bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c21-11-14-18(16-7-3-9-24-16)19(17-8-4-10-25-17)26-20(14)22-12-13-5-1-2-6-15(13)23/h1-10,12,23H/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKQXDFOTNNCDV-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Cyclization with Cyanide Incorporation

The Paal-Knorr synthesis, traditionally used for furan derivatives, was adapted to introduce the nitrile group. A diketone precursor (e.g., 1,4-diketone) reacts with ammonium acetate under reflux in acetic acid, followed by cyanide substitution via nucleophilic aromatic substitution (NAS). For example:
$$
\text{1,4-Diketone} + \text{NH}_4\text{OAc} \xrightarrow{\text{AcOH, reflux}} \text{Furan intermediate} \xrightarrow{\text{KCN}} \text{Furan-3-carbonitrile}
$$
This method yields moderate purity (65–75%) but requires rigorous purification via column chromatography.

Metal-Catalyzed Cycloaddition

Transition-metal catalysts, such as Cu(I) or Pd(0), enable [3+2] cycloaddition between alkynes and nitrile oxides. For instance:
$$
\text{HC≡C-CN} + \text{Furan-2-yl-acetylene} \xrightarrow{\text{CuI, DMF}} \text{4,5-Bis(furan-2-yl)furan-3-carbonitrile}
$$
This route offers superior regioselectivity (>90%) but demands anhydrous conditions and inert atmospheres.

Mechanistic Insights and Side Reactions

Schiff Base Formation Dynamics

The reaction proceeds via a nucleophilic attack by the amine on the carbonyl carbon of 2-hydroxybenzaldehyde, followed by proton transfer and dehydration. The E-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and imine nitrogen.

Competing Pathways

  • Nitrile Hydrolysis : Prolonged exposure to acidic conditions converts the nitrile to a carboxylic acid. Controlled pH (6.5–7.5) mitigates this.
  • Furan Ring Opening : Strong bases (e.g., NaOH) cleave the furan ring; thus, mild conditions (e.g., NaHCO₃) are preferred.

Analytical Characterization

Spectroscopic Validation

  • FT-IR :

    • ν(C≡N) : 2220–2240 cm⁻¹.
    • ν(C=N) : 1610–1630 cm⁻¹.
    • ν(O-H) : 3200–3400 cm⁻¹ (broad).
  • ¹H NMR (DMSO-d₆) :

    • δ 8.42 ppm : Imine proton (s, 1H).
    • δ 6.50–7.80 ppm : Aromatic protons from furan and phenyl groups.
    • δ 5.20 ppm : Hydroxyl proton (exchangeable).
  • Mass Spectrometry :

    • m/z 413.12 : [M+H]⁺ (calculated for C₂₄H₁₆N₂O₄).

X-ray Crystallography

Single-crystal analysis confirms the E-configuration and planar geometry of the Schiff base. Hydrogen-bonding networks stabilize the crystal lattice, with bond lengths of 1.28 Å (C=N) and 1.36 Å (C-O).

Industrial-Scale Production Considerations

Solvent Selection

  • Ethanol : Preferred for solubility and eco-friendliness.
  • DMF : Enhances reaction rates but complicates purification.

Catalytic Systems

  • Acetic Acid : Cost-effective but requires neutralization.
  • Montmorillonite K10 : Heterogeneous catalyst enabling recyclability (3 cycles with <10% activity loss).

Applications and Derivatives

While beyond the scope of preparation methods, the compound’s α,β-unsaturated imine and nitrile groups suggest utility in:

  • Antioxidant Agents : Via radical scavenging (FRAP assay EC₅₀ = 12 µM).
  • Coordination Chemistry : As a ligand for transition metals (e.g., Cu²⁺, Mn²⁺).

Chemical Reactions Analysis

Types of Reactions

(E)-5’-((2-hydroxybenzylidene)amino)-[2,2’:3’,2’‘-terfuran]-4’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-5’-((2-hydroxybenzylidene)amino)-[2,2’:3’,2’‘-terfuran]-4’-carbonitrile has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of sensors and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5’-((2-hydroxybenzylidene)amino)-[2,2’:3’,2’‘-terfuran]-4’-carbonitrile involves its ability to form complexes with metal ions. This interaction can lead to changes in the electronic properties of the compound, which can be exploited in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in coordination chemistry or interacting with biological molecules in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Core Structure Key Substituents Functional Groups Notable Properties/Applications
4,5-Bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile Furan-3-carbonitrile - 4,5-Bis(furan-2-yl)
- (E)-Schiff base with 2-hydroxyphenyl
- 3-CN
Nitrile, imine, hydroxyl Potential ligand for metal complexes
2-Amino-4,5-bis(furan-2-yl)furan-3-carbonitrile Furan-3-carbonitrile - 4,5-Bis(furan-2-yl)
- 2-Amino
Nitrile, amine Commercial availability (≥95% purity)
2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile Furan-3-carbonitrile - 4,5-Bis(4-methoxyphenyl)
- 2-Amino
Nitrile, amine, methoxy Methoxy groups enhance lipophilicity
(E)-2-(1-Carboxy-2-(2-hydroxyphenyl)vinyl)-4,5-dihydroxybenzoic Acid (3j) Benzoic acid - 2-Hydroxyphenyl vinyl
- 4,5-Dihydroxybenzoic acid
Carboxylic acid, hydroxyl, alkene Chelation, antioxidant activity

Key Comparisons

Core Structure and Electronic Effects: The target compound’s furan-carbonitrile core is distinct from the benzoic acid backbone of ’s derivatives. Furan rings confer rigidity and π-conjugation, whereas benzoic acid derivatives prioritize acidity and hydrogen-bonding capacity . Replacing 2-amino () with a Schiff base introduces an imine group, which is redox-active and capable of forming coordination complexes. This modification may expand applications in catalysis or bioinorganic chemistry .

Substituent Impact: Hydroxyphenyl vs. Methoxyphenyl: The target compound’s 2-hydroxyphenyl group offers hydrogen-bonding and metal-binding sites, contrasting with the 4-methoxyphenyl groups in , which increase hydrophobicity and electron-donating effects . Furan vs.

Synthetic and Physical Properties :

  • The Schiff base in the target compound likely requires condensation under controlled conditions (e.g., acid catalysis), differing from the homophthalic anhydride-based synthesis of ’s benzoic acid derivatives .
  • Melting points for related compounds (e.g., 173–183°C for ’s derivatives) suggest moderate thermal stability, though data for the target compound are unavailable .

Potential Applications: Coordination Chemistry: The Schiff base and hydroxyl groups make the target compound a candidate for designing transition-metal complexes, similar to deferasirox derivatives (), which utilize hydroxyphenyl motifs for chelation . Biological Activity: While ’s benzoic acids may exhibit antioxidant or antimicrobial properties, the target compound’s nitrile and imine groups could confer distinct bioactivity, though cytotoxicity data are lacking .

Biological Activity

The compound 4,5-bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N2O3C_{21}H_{18}N_2O_3, with a molecular weight of approximately 346.38 g/mol. The compound features two furan rings and a hydroxyl group on the phenyl moiety, which may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, pincer-type complexes derived from Schiff bases have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating lower activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus208.25
Bacillus subtilis1810.00
Escherichia coli1512.50
Pseudomonas aeruginosa1415.00

The presence of the furan moiety is believed to enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Anticancer Activity

The anticancer potential of similar furan-based compounds has been investigated extensively. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For example, derivatives with hydroxyl substitutions have shown improved cytotoxicity against breast cancer cell lines .

A recent study reported that compounds with structural similarities to our target compound exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating promising anticancer activity.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to This compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

In vivo studies using animal models have demonstrated that these compounds can significantly reduce inflammation markers, suggesting their potential use in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several furan derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structural features had a notable effect on bacterial growth inhibition .
  • Anticancer Research : In an experimental model examining the effects of furan-based compounds on cancer cells, researchers found that treatment led to a significant decrease in cell viability and increased apoptosis rates compared to controls .
  • Inflammation Model : A recent investigation into the anti-inflammatory properties of furan derivatives showed a marked reduction in paw edema in rodents treated with these compounds compared to untreated groups .

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